molecular formula C15H12N4O3 B11333020 4-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate

4-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate

Cat. No.: B11333020
M. Wt: 296.28 g/mol
InChI Key: JCDRJRCCSOJINX-UHFFFAOYSA-N
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Description

4-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a methoxybenzoate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate typically involves the formation of the tetrazole ring followed by esterification. One common method involves the reaction of 4-aminophenyl 2-methoxybenzoate with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction conditions often include heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of tetrazole derivatives often employs microwave-assisted synthesis due to its efficiency and higher yields. This method involves the use of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain nitrile intermediates, which then undergo [3+2] cycloaddition with dicyandiamide and sodium azide .

Chemical Reactions Analysis

Types of Reactions

4-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: Reduction of the ester group to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

Scientific Research Applications

4-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate is unique due to the specific positioning of the methoxy group on the benzoate moiety, which can influence its biological activity and chemical reactivity. This positioning can enhance its ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-methoxybenzoate

InChI

InChI=1S/C15H12N4O3/c1-21-14-5-3-2-4-13(14)15(20)22-12-8-6-11(7-9-12)19-10-16-17-18-19/h2-10H,1H3

InChI Key

JCDRJRCCSOJINX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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